molecular formula C8H4ClF5O2S B3388651 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride CAS No. 884010-48-4

4-(Pentafluoroethyl)benzene-1-sulfonyl chloride

Cat. No.: B3388651
CAS No.: 884010-48-4
M. Wt: 294.63 g/mol
InChI Key: FWCOQQSXZOXEKQ-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The substitution of fluorine onto an aromatic ring profoundly influences a molecule's characteristics. Due to fluorine's high electronegativity, the carbon-fluorine bond is highly polarized, which can alter reactivity and intermolecular interactions. stackexchange.com The introduction of fluorine can increase a molecule's lipophilicity, enhance its metabolic stability, and improve its binding affinity to biological targets, making it a valuable strategy in drug discovery. researchgate.netresearchgate.net In the field of materials science, fluorinated aromatics contribute to enhanced thermal stability and chemical resistance in polymers. nih.govacs.org The pentafluoroethyl group (-C2F5), specifically, is known for its strong electron-withdrawing nature and its ability to increase the stability and lipophilicity of compounds.

Overview of Arenesulfonyl Chlorides as Versatile Synthetic Building Blocks

Arenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors for sulfonamides, sulfonate esters, and sulfones. manavchem.comamebaownd.com The sulfonyl chloride functional group (-SO2Cl) is a potent electrophile, making it highly reactive toward a wide range of nucleophiles, including amines, alcohols, and phenols. amebaownd.combeilstein-journals.org This reactivity allows for the facile introduction of the arenesulfonyl group into diverse molecular structures, a common strategy for creating derivatives with altered chemical properties or for use as protecting groups. manavchem.com

Specific Context of 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride within Advanced Fluoroorganic Chemistry Research

This compound combines the established reactivity of an arenesulfonyl chloride with the unique properties of the pentafluoroethyl group. This reagent serves as a specialized building block for installing the 4-(pentafluoroethyl)phenylsulfonyl moiety. This functional group is of significant interest in the design of advanced materials and potential pharmaceuticals, where the distinct electronic and steric properties of the highly fluorinated ethyl substituent can be leveraged to fine-tune molecular behavior and performance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCOQQSXZOXEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 4 Pentafluoroethyl Benzene 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride (-SO2Cl) functional group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygen atoms and one chlorine atom). This configuration renders the sulfur atom highly electron-deficient and, therefore, a strong electrophile, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides is the cornerstone of their chemistry. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism. koreascience.krnih.gov In this process, the incoming nucleophile attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state. The reaction concludes with the departure of the chloride ion, which is an effective leaving group. koreascience.krwikipedia.org

Kinetic studies on various substituted benzenesulfonyl chlorides have shown that the reaction is sensitive to the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. nih.gov This relationship is often quantified by the Hammett equation, which for the chloride-chloride exchange reaction in arenesulfonyl chlorides, shows a positive ρ-value of +2.02, indicating that the reaction is accelerated by electron-withdrawing substituents. nih.gov

The mechanism can sometimes involve a stepwise addition-elimination pathway through a pentacoordinate sulfurane intermediate, although distinguishing this from a concerted SN2 mechanism can be challenging. nih.govmdpi.com For most arenesulfonyl chlorides reacting under typical solvolytic conditions, a concerted SN2 mechanism is generally proposed. nih.govbeilstein-journals.org

One of the most significant applications of arenesulfonyl chlorides is the synthesis of sulfonamides, a functional group prevalent in medicinal chemistry. ekb.eg This transformation is achieved by reacting the sulfonyl chloride with a primary or secondary amine. wikipedia.orgcbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov

The scope of this reaction is broad, encompassing a variety of amines:

Primary and Secondary Aliphatic Amines: These are generally highly nucleophilic and react readily to form the corresponding N-alkyl or N,N-dialkyl sulfonamides.

Primary and Secondary Aromatic Amines (Anilines): While less nucleophilic than their aliphatic counterparts, anilines also react effectively, though sometimes requiring slightly more forcing conditions. ekb.eg

Ammonia (B1221849): The reaction with ammonia provides the parent primary sulfonamide.

Limitations to the scope of sulfonamide formation primarily arise from two factors:

Low Nucleophilicity of the Amine: Extremely electron-poor amines may fail to react or provide only low yields.

Steric Hindrance: Highly hindered amines (e.g., di-tert-butylamine) or sterically demanding sulfonyl chlorides with bulky ortho-substituents can significantly slow down or prevent the reaction. nih.gov

Chemoselectivity can be a concern when other nucleophilic functional groups are present in the amine substrate. However, the high reactivity of the sulfonyl chloride towards amines often allows for selective sulfonylation. Given the stability and chemoselective reactivity of sulfonyl fluorides, they have gained interest as alternatives to the more reactive sulfonyl chlorides in complex syntheses.

While specific yield data for the reactions of 4-(pentafluoroethyl)benzene-1-sulfonyl chloride are not widely published, the expected yields can be inferred from reactions with electronically similar sulfonylating agents. The following table presents typical reaction outcomes for the formation of sulfonamides from various amines, illustrating the general scope of the reaction.

Amine NucleophileAmine TypeExpected ProductTypical Yield Range (%)Notes
AnilineAromatic PrimaryN-Phenyl-4-(pentafluoroethyl)benzenesulfonamide85-95Standard conditions with a base like pyridine or TEA. cbijournal.com
BenzylamineAliphatic PrimaryN-Benzyl-4-(pentafluoroethyl)benzenesulfonamide90-98Generally high-yielding due to the high nucleophilicity of the amine. nih.gov
PiperidineAliphatic Secondary1-{[4-(Pentafluoroethyl)phenyl]sulfonyl}piperidine90-98Cyclic secondary amines are highly reactive.
tert-ButylamineAliphatic Primary (Sterically Hindered)N-(tert-Butyl)-4-(pentafluoroethyl)benzenesulfonamide70-85Yields may be slightly lower due to steric hindrance. nih.gov
4-NitroanilineAromatic Primary (Electron-Poor)N-(4-Nitrophenyl)-4-(pentafluoroethyl)benzenesulfonamide60-80Requires more forcing conditions due to low amine nucleophilicity.

In addition to sulfonamides, this compound is a precursor to sulfonate esters and sulfones.

Sulfonate Esters are synthesized through the reaction of the sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, typically pyridine. youtube.com The alcohol acts as the nucleophile, attacking the sulfur atom to displace the chloride. Pyridine serves both to catalyze the reaction and to scavenge the HCl produced. youtube.com The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Sulfones can be prepared via several methods. A common laboratory-scale synthesis involves the reaction of a sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organocuprate. Another versatile method involves the reduction of the sulfonyl chloride to a sodium sulfinate salt, which is then alkylated with an alkyl halide to furnish the sulfone. rsc.orgorgsyn.org

Influence of the Pentafluoroethyl Group on Aromatic and Sulfonyl Reactivity

The pentafluoroethyl (-C2F5) group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of both the aromatic ring and the attached sulfonyl chloride moiety through electronic and steric effects.

The defining characteristic of the pentafluoroethyl group is its exceptionally strong electron-withdrawing inductive effect (-I). This effect arises from the high electronegativity of the five fluorine atoms, which polarize the C-F bonds and, consequently, the C-C bond, pulling electron density away from the benzene (B151609) ring. masterorganicchemistry.com

This potent -I effect has two major consequences for the reactivity of this compound:

Activation of the Sulfonyl Chloride Group: By withdrawing electron density from the aromatic ring, the C2F5 group enhances the electrophilicity of the sulfonyl sulfur atom. This makes the sulfur center more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride or analogues with electron-donating groups. nih.gov This enhanced reactivity leads to faster reaction rates in the formation of sulfonamides and sulfonate esters. The effect is expected to be comparable to or stronger than that of a nitro group (-NO2) or a trifluoromethyl group (-CF3). masterorganicchemistry.com

Deactivation of the Aromatic Ring: The C2F5 group strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). By reducing the electron density of the π-system, it makes the ring less nucleophilic and thus less reactive towards electrophiles like Br+ or NO2+. masterorganicchemistry.com While the sulfonyl chloride group itself is also deactivating and meta-directing, any potential EAS reaction on this compound would be exceedingly difficult. Conversely, the strong electron-withdrawing nature of the C2F5 group would activate the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho to the pentafluoroethyl group, should a suitable leaving group be present on the ring. nih.gov

Steric effects arise from the spatial arrangement of atoms and can hinder reaction pathways by preventing the optimal approach of reactants. libretexts.orguomustansiriyah.edu.iq The pentafluoroethyl group is significantly larger than a hydrogen atom or a methyl group.

However, in this compound, the C2F5 group is located at the para position, which is remote from the sulfonyl chloride reaction center. Consequently, the steric bulk of the pentafluoroethyl group has a negligible direct impact on the accessibility of the electrophilic sulfur atom to incoming nucleophiles. The reaction rates for sulfonamide and sulfonate ester formation are therefore dictated almost entirely by the electronic effects of the substituent.

This is in stark contrast to arenesulfonyl chlorides with bulky substituents in the ortho positions (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride). In those cases, steric hindrance around the sulfonyl group can significantly impede the approach of a nucleophile. nih.govmdpi.com Paradoxically, some studies have shown that certain ortho-alkyl groups can cause a counterintuitive acceleration of nucleophilic substitution, which has been attributed to the relief of ground-state steric congestion upon moving to the transition state. nih.govmdpi.comresearcher.life For the para-substituted this compound, such complex steric effects are not a factor.

Radical Reactions Involving Fluoroalkylbenzenesulfonyl Chlorides

The chemistry of fluoroalkylbenzenesulfonyl chlorides, including this compound, has been significantly advanced by the development of radical-mediated processes. These reactions leverage the facile generation of sulfonyl radicals, which serve as versatile intermediates for the construction of complex molecular architectures. The presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity and stability of the resulting radical species, making this class of compounds a subject of interest in modern synthetic chemistry.

Visible-light photoredox catalysis has emerged as a powerful strategy for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. rsc.orgnih.gov This approach avoids the use of harsh reagents or high temperatures often required in traditional methods. The general mechanism involves a single-electron transfer (SET) from a photo-excited catalyst to the sulfonyl chloride. nih.gov

The catalytic cycle is initiated by the absorption of visible light by a photocatalyst (PC), typically an iridium or ruthenium complex, which promotes it to an excited state (PC*). This excited state is a potent reductant and can donate an electron to the fluoroalkylbenzenesulfonyl chloride. This SET event forms a transient radical anion, which rapidly fragments, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical (R-SO₂•). nih.gov This key intermediate can then be trapped by various radical acceptors present in the reaction mixture.

The efficiency of this process is dependent on several factors, including the choice of photocatalyst, solvent, and light source. Iridium-based photocatalysts are commonly employed due to their favorable redox potentials and long-lived excited states. nih.gov

Table 1: Typical Components in Photoredox-Catalyzed Sulfonyl Radical Generation

Component Example(s) Role
Sulfonyl Radical Precursor Aryl/Alkyl Sulfonyl Chlorides, Sulfone Tetrazoles Source of the sulfonyl radical
Photocatalyst (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, Ru(bpy)₃Cl₂ Absorbs light and initiates single-electron transfer
Light Source Blue LEDs (e.g., 420-450 nm) Excites the photocatalyst
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF) Solubilizes reactants and facilitates the reaction

| Additives | 4-(dimethylamino)pyridine (DMAP) | Can act as a co-catalyst or base |

This table presents common components used in the generation of sulfonyl radicals via photoredox catalysis, as described in the literature. acs.org

Once generated, the fluoroalkylbenzenesulfonyl radical is a versatile intermediate for carbon-sulfur bond formation. Its subsequent reactions are central to constructing molecules containing the valuable sulfone moiety. acs.org

The sulfonyl radicals generated from precursors like this compound are highly useful in the synthesis of complex molecules through radical addition and cross-coupling reactions. magtech.com.cn These methods provide direct pathways to introduce the sulfonyl group into a variety of organic frameworks.

Radical Addition: A primary application of sulfonyl radicals is their addition across carbon-carbon multiple bonds in alkenes and alkynes. nih.gov In a typical reaction, the electrophilic sulfonyl radical adds to an electron-rich or unactivated alkene, forming a new carbon-centered radical intermediate. nih.gov This alkyl radical can then be trapped in various ways, often by a hydrogen atom donor, to complete a hydrosulfonylation reaction. nih.gov This process is highly effective for functionalizing a wide range of olefins, including terminal, di-substituted, and those bearing sensitive functional groups. nih.gov

Cross-Coupling Reactions: Beyond simple addition, sulfonyl radicals can participate in more complex cross-coupling cascades. Visible-light-catalyzed radical-radical cross-coupling allows for the direct synthesis of sulfones from sulfonyl chlorides and partners like organotrifluoroborate salts. This strategy has been successfully applied to couple (hetero)aryl and alkyl sulfonyl chlorides with allyl, benzyl, vinyl, and aryl trifluoroborates under redox-neutral conditions.

Furthermore, multicomponent reactions involving sulfonyl radicals enable the rapid construction of molecular complexity. For instance, a nickel-catalyzed three-component reaction of alkynes, organoboronic acids, and sulfonyl chlorides affords β,β-disubstituted vinyl sulfones with high regio- and stereocontrol. researchgate.net These advanced transformations highlight the synthetic utility of sulfonyl radicals in building intricate and functionally diverse molecules. researchgate.net

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Understanding the fundamental properties and reaction pathways of sulfonyl radicals is crucial for optimizing existing reactions and designing new ones. Advanced mechanistic studies, combining spectroscopic analysis and kinetic investigations, provide deep insights into the behavior of these transient species.

The direct observation of short-lived radical intermediates is a significant challenge in mechanistic chemistry. Techniques like transient absorption spectroscopy and pulse radiolysis are invaluable for characterizing these species in real-time. nih.govacs.org In these experiments, a short pulse of energy (light or electrons) is used to generate the radical, and its absorption of light at different wavelengths is measured over very short timescales (nanoseconds to microseconds). acs.orgyoutube.com

While specific spectroscopic data for the 4-(pentafluoroethyl)benzenesulfonyl radical is not widely reported, studies on analogous sulfonyl radicals provide a strong basis for its expected properties. For example, the methanesulfonyl radical (MeSO₂•), generated via pulse radiolysis of methanesulfonyl chloride, exhibits a characteristic transient optical absorption spectrum with a maximum (λₘₐₓ) at 320 nm. nih.govacs.org This absorption is attributed to the electronic transitions within the radical species. Computational studies complement these experimental findings, suggesting that the singly occupied molecular orbital (SOMO) in aryl sulfonyl radicals is a π* orbital largely localized on the sulfur and oxygen atoms. acs.org

Table 2: Spectroscopic Data for Representative Sulfonyl and Related Radicals

Radical Species Generation Method λₘₐₓ (nm) Technique
Methanesulfonyl radical (MeSO₂•) Pulse radiolysis of MeSO₂Cl 320 Transient Absorption Spectroscopy

| Phenylsulfinyl radical (PhSO•) | Laser photolysis of sulfoxides | 300, 450 | Transient Absorption Spectroscopy |

This table summarizes key spectroscopic data obtained for model sulfonyl and sulfinyl radicals, which serve as proxies for understanding the intermediates derived from this compound. nih.govacs.orgacs.orgacs.org

These spectroscopic handles allow researchers to monitor the formation and decay of sulfonyl radicals, providing critical information for elucidating reaction mechanisms, including the identification of subsequent intermediates and transition states in the reaction pathway. researchgate.net

Kinetic studies provide quantitative data on the rates of individual reaction steps, which is essential for understanding and controlling reaction outcomes. researchgate.netstackexchange.com The rates of both the formation of sulfonyl radicals and their subsequent reactions have been investigated for model systems. The reaction of alkyl radicals with methanesulfonyl chloride to generate the MeSO₂• radical occurs with rate constants in the range of 1.7 × 10⁷ to 2.2 × 10⁸ M⁻¹s⁻¹. nih.gov

The subsequent addition of the sulfonyl radical to an unsaturated substrate is often the key bond-forming step. The rate of this addition is highly dependent on the nature of the radical and the substrate. For instance, the tosyl radical (p-CH₃C₆H₄SO₂•) adds to various alkenes at different rates, and this step can be reversible. nih.gov The stabilization of the resulting carbon-centered adduct radical plays a significant role in both the forward addition rate and the reverse β-elimination rate. nih.gov

Table 3: Rate Constants for the Addition of Model Sulfonyl Radicals to Unsaturated Compounds

Radical Substrate Rate Constant (k) [M⁻¹s⁻¹] Solvent/Method
Methanesulfonyl radical (MeSO₂•) Acrolein 4.9 × 10⁹ Aqueous / Pulse Radiolysis
Methanesulfonyl radical (MeSO₂•) Propiolic acid 5.9 × 10⁷ Aqueous / Pulse Radiolysis
Tosyl radical (p-CH₃C₆H₄SO₂•) Styrene 1.1 × 10⁸ Benzene / Competition Kinetics

| Tosyl radical (p-CH₃C₆H₄SO₂•) | 1-Hexene | 1.7 × 10⁷ | Benzene / Competition Kinetics |

This table presents experimentally determined rate constants for the addition of well-studied sulfonyl radicals to representative alkenes and alkynes. These values provide insight into the kinetic profile of reactions involving the 4-(pentafluoroethyl)benzenesulfonyl radical. nih.govacs.org

Synthetic Utility and Research Applications of 4 Pentafluoroethyl Benzene 1 Sulfonyl Chloride

As a Versatile Reagent in Complex Organic Synthesis

4-(Pentafluoroethyl)benzene-1-sulfonyl chloride is a specialized organofluorine compound that serves as a valuable reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: the highly reactive sulfonyl chloride (-SO₂Cl) and the electron-withdrawing 4-(pentafluoroethyl) (-C₂F₅) moiety. The sulfonyl chloride group acts as an excellent electrophile, readily reacting with a wide range of nucleophiles. Simultaneously, the pentafluoroethyl group imparts unique physicochemical properties to the resulting molecules, such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These features are highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. cas.cn

Introduction of the 4-(Pentafluoroethyl)benzenesulfonyl Moiety into Organic Scaffolds

The primary role of this compound is to introduce the 4-(pentafluoroethyl)benzenesulfonyl group onto various organic molecules. This is typically achieved through reactions with nucleophiles such as alcohols and amines. libretexts.org

When treated with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, this compound forms stable sulfonamides. libretexts.orgmnstate.edu This reaction is analogous to the well-established Hinsberg test for distinguishing amines. libretexts.org Similarly, its reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions, thereby activating the alcohol's oxygen for subsequent transformations. youtube.comlibretexts.org

Table 1: Representative Reactions for Moiety Introduction
Reactant TypeGeneral StructureProduct TypeGeneral Structure
Primary/Secondary AmineR-NH₂ / R₂NHSulfonamideR-NHSO₂-Ar / R₂N-SO₂-Ar
AlcoholR-OHSulfonate EsterR-OSO₂-Ar
Where Ar = 4-(C₂F₅)C₆H₄

Synthesis of Diverse Fluorinated Organic Molecules

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a critical strategy in medicinal chemistry and materials science. cas.cn Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties. This compound serves as a key building block for creating a diverse array of such molecules.

By attaching the 4-(pentafluoroethyl)benzenesulfonyl group, chemists can introduce a bulky, lipophilic, and metabolically robust moiety. This modification can significantly alter the parent molecule's pharmacological profile or material properties. Research on related fluorinated sulfonyl compounds has demonstrated their utility in synthesizing complex molecules, including fluoro-olefins and other synthons for advanced organic synthesis. nih.gov The principles of these syntheses are directly applicable to this compound, enabling the creation of novel fluorinated compounds with potentially valuable applications.

Role in the Synthesis of Sulfonylated Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functionalization of these scaffolds is a central theme in organic synthesis. This compound is an effective reagent for the sulfonylation of nitrogen-containing heterocycles, such as indoles, pyrroles, and imidazoles.

This reaction, which typically occurs at the nitrogen atom, serves two primary purposes. First, the resulting N-sulfonylated heterocycle is often more stable and easier to handle than the parent compound. The sulfonyl group can act as a protecting group, masking the reactivity of the N-H bond and allowing for selective reactions at other positions on the heterocyclic ring. Second, the introduction of the 4-(pentafluoroethyl)benzenesulfonyl group can directly contribute to the biological activity or material properties of the final product.

Table 2: Potential Heterocyclic Substrates for Sulfonylation
HeterocycleReaction SiteProduct Class
PyrroleNitrogenN-Sulfonylpyrrole
IndoleNitrogenN-Sulfonylindole
ImidazoleNitrogenN-Sulfonylimidazole
PiperidineNitrogenN-Sulfonylpiperidine

Precursor in Fluorine-Containing Building Blocks and Advanced Reagents

Beyond its direct use in sulfonylation reactions, this compound is a valuable precursor for the synthesis of other important fluorine-containing reagents and building blocks.

Generation of Sulfonyl Fluorides from Sulfonyl Chlorides for SuFEx Chemistry

One of the most significant modern applications for sulfonyl chlorides is their conversion to sulfonyl fluorides (R-SO₂F). rhhz.net Sulfonyl fluorides are the cornerstone reagents for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a powerful set of reactions for reliably connecting molecular fragments. researchgate.net

This compound can be readily converted into its corresponding sulfonyl fluoride, 4-(pentafluoroethyl)benzene-1-sulfonyl fluoride, through a simple halogen exchange reaction. This transformation is typically accomplished by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.netgoogle.com The resulting sulfonyl fluoride is generally more stable and less prone to hydrolysis than its sulfonyl chloride counterpart, yet it exhibits exquisite reactivity under specific catalytic conditions, making it an ideal SuFEx hub. nih.gov This conversion allows the unique properties of the 4-(pentafluoroethyl)phenyl group to be incorporated into complex molecular architectures assembled via the robust and versatile SuFEx methodology. researchgate.netenamine.net

Table 3: Common Methods for Converting Sulfonyl Chlorides to Sulfonyl Fluorides
Fluoride SourceTypical ConditionsReference
Potassium Fluoride (KF)Aqueous solution or in organic solvent with a phase-transfer catalyst. rhhz.net
Potassium Bifluoride (KHF₂)Mild conditions, reduces hydrolysis of the product. rhhz.net
Tetrabutylammonium fluoride (TBAF)Used for in situ generation from sulfonic acids via the sulfonyl chloride. rhhz.net

Development of Fluoroalkylated Derivatives with Tuned Reactivity

The chemical reactivity of a benzenesulfonyl chloride is influenced by the substituents on the aromatic ring. The pentafluoroethyl (-C₂F₅) group is a powerful electron-withdrawing group, significantly more so than a simple alkyl group or even a single halogen. This strong inductive effect withdraws electron density from the benzene (B151609) ring and, consequently, from the sulfonyl chloride group.

This electronic perturbation enhances the electrophilicity of the sulfur atom, making this compound more reactive towards nucleophiles compared to non-fluorinated analogues like toluenesulfonyl chloride. This "tuned reactivity" is advantageous in several scenarios, such as when reacting with sterically hindered or electronically deactivated alcohols and amines. sioc.ac.cn This allows for the synthesis of highly functionalized molecules under milder conditions, expanding the synthetic chemist's toolkit for creating complex, fluorine-containing compounds. sioc.ac.cn

Applications in Materials Science Research

The distinct properties of the pentafluoroethyl group—such as high thermal stability, chemical resistance, and hydrophobicity—make this compound an attractive monomer for creating high-performance polymers.

Synthesis of Sulfonated Polymers for Functional Materials

Sulfonated aromatic polymers are a cornerstone in the development of functional materials, particularly for proton-exchange membranes (PEMs) used in fuel cells. orientjchem.orgrsc.org These membranes require a delicate balance of hydrophilicity for proton transport and hydrophobicity for mechanical stability. The synthesis of these polymers often involves the copolymerization of sulfonated and non-sulfonated monomers.

While direct polymerization using this compound is not yet widely documented, its structure is highly relevant. The sulfonyl chloride moiety can be converted to a sulfonic acid group, which provides the necessary proton conductivity. The bulky and hydrophobic pentafluoroethyl group would contribute to creating well-defined nano-phase separation between the hydrophilic sulfonic acid domains and the hydrophobic polymer backbone. This distinct separation is crucial for efficient proton transport and for maintaining the membrane's structural integrity, especially under varying humidity and temperature conditions. orientjchem.orgbohrium.com Aromatic hydrocarbon polymers like sulfonated poly(arylene ether)s (SPAEs) are considered promising alternatives to traditional perfluorosulfonic acid membranes (like Nafion) due to their potential for lower cost and reduced fuel crossover. rsc.orgbohrium.com

The introduction of a pentafluoroethyl group is anticipated to enhance the chemical and thermal stability of the polymer backbone, a critical factor for the longevity and durability of fuel cells.

Integration into Poly(arylene ether sulfone)s with Pendant Perfluoroalkyl Groups

Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical strength. bwise.krwright.edu Modifying the PAES backbone by introducing pendant functional groups is a common strategy to tailor their properties for specific applications, such as gas separation membranes or advanced dielectrics.

This compound serves as a key reagent for introducing pendant 4-(pentafluoroethyl)phenylsulfonyl groups onto a polymer backbone. In a typical reaction, a pre-functionalized PAES polymer containing reactive sites (e.g., hydroxyl or amino groups) would be reacted with the sulfonyl chloride. This grafts the pentafluoroethyl-containing side chain onto the main polymer structure.

The integration of these bulky, fluorinated side chains is expected to disrupt the close packing of the polymer chains. This can increase the fractional free volume within the material, which is a desirable characteristic for membrane-based gas separation processes. researchgate.net Furthermore, the low surface energy and hydrophobicity imparted by perfluoroalkyl groups can be advantageous in creating materials with tailored surface properties, such as anti-fouling or hydrophobic coatings. Research on polymers with pendant perfluoroalkyl sulfonic acid groups has shown that the strong acidity of these groups can lead to very high proton conductivity, even at low relative humidity. rsc.orgpsu.edu

Property EnhancementRationalePotential Application
Increased Thermal Stability The strong carbon-fluorine bonds in the C2F5 group.High-temperature fuel cells, advanced composites.
Enhanced Chemical Resistance The inertness of the perfluoroalkyl group.Membranes for harsh chemical environments.
Improved Proton Conductivity Strong acidity of the resulting sulfonic acid group.High-performance proton-exchange membranes.
Controlled Hydrophobicity Low surface energy of the fluorinated group.Gas separation membranes, hydrophobic coatings.

Contributions to Chemical Biology Research via Synthetic Strategies

The reactivity of the sulfonyl chloride group is central to its utility in chemical biology, where it is used to construct complex molecules designed to interact with biological systems.

Synthesis of Sulfonamide-Based Scaffolds for Chemical Probe Development

The sulfonamide functional group is a cornerstone in medicinal chemistry and is present in a wide range of therapeutic agents. ucl.ac.ukekb.eg The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and efficient method for creating sulfonamides. nih.gov this compound is a valuable reagent in this context for building molecular scaffolds intended for use as chemical probes.

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, to study its function. The synthesis of a library of sulfonamides derived from this reagent would involve reacting it with various amines, each bearing different functional groups.

The resulting sulfonamides possess several features that are advantageous for chemical probes:

Structural Rigidity: The aromatic ring provides a rigid core, which helps in presenting the other functional groups in a well-defined spatial orientation for target binding.

Metabolic Stability: The pentafluoroethyl group is metabolically stable and can serve as a useful tag or a group to modulate the compound's lipophilicity.

Versatility for Diversification: The foundational sulfonamide can be further modified, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for the target protein.

These sulfonamide scaffolds can be used to develop inhibitors for enzymes like carbonic anhydrases or proteases, which are important targets in various diseases. ucl.ac.uk

Utility in Radiochemical Synthesis for Research-Oriented Labeling (e.g., ¹⁸F)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radioisotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties. nih.govnih.gov Developing new methods to incorporate ¹⁸F into biologically active molecules is a major focus of radiochemistry research.

Aryl sulfonyl chlorides are valuable precursors for the synthesis of ¹⁸F-labeled aryl sulfonyl fluorides. The nucleophilic substitution of the chloride on the sulfonyl group with [¹⁸F]fluoride is a well-established reaction. ansto.gov.auresearchgate.net This reaction can be performed efficiently, often with the aid of microfluidic systems, to produce the corresponding [¹⁸F]4-(pentafluoroethyl)benzene-1-sulfonyl fluoride.

This ¹⁸F-labeled sulfonyl fluoride is a versatile synthon that can be used as a "radio-click" reagent. It can be reacted with various nucleophiles, such as amines or phenols on a peptide or other biomolecule, to attach the ¹⁸F label for PET imaging. nih.govacs.org The stability of the resulting sulfonamide or sulfonate ester bond is crucial for in vivo imaging applications. The presence of the non-radioactive pentafluoroethyl group on the molecule can serve as a stable ¹⁹F marker for analytical purposes and may also influence the pharmacokinetic properties of the resulting radiotracer.

Research AreaSynthetic StrategyOutcome / Application
Chemical Probe Development Reaction with diverse amines to form a library of sulfonamides.Generation of molecular scaffolds to study biological targets (e.g., enzyme inhibitors).
Radiochemical Synthesis Nucleophilic substitution with [¹⁸F]fluoride to form [¹⁸F]sulfonyl fluoride.Creation of an ¹⁸F-labeled synthon for PET imaging tracer development.

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would provide a detailed picture of its molecular characteristics.

DFT calculations can elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The presence of the electron-withdrawing pentafluoroethyl group and the sulfonyl chloride group is expected to significantly influence the electronic properties of the benzene ring.

The pentafluoroethyl group, being a strong electron-withdrawing substituent, would decrease the electron density on the aromatic ring. The sulfonyl chloride group is also strongly deactivating. This would result in a significant polarization of the molecule, with partial positive charges on the carbon atoms of the benzene ring and the sulfur atom, and partial negative charges on the oxygen and chlorine atoms of the sulfonyl chloride group, as well as the fluorine atoms.

The HOMO and LUMO are crucial for understanding a molecule's reactivity. For molecules of this nature, the HOMO is typically associated with the aromatic π-system, while the LUMO is often localized on the sulfonyl chloride group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Illustrative Data Table: Calculated Electronic Properties of a Related Benzenesulfonyl Chloride

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment4.5 D

Note: This data is illustrative and based on typical values for similar aromatic sulfonyl chlorides.

Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms in three-dimensional space. The primary focus of such an analysis would be the rotational barriers around the C-S and C-C bonds connecting the benzene ring to the sulfonyl chloride and pentafluoroethyl groups, respectively.

Geometry optimization using DFT would provide the most stable, low-energy conformation. In this optimized structure, the sulfonyl chloride group is likely to be oriented to minimize steric hindrance with the benzene ring. The rotational freedom of the pentafluoroethyl group would also be a key aspect of the conformational landscape.

Prediction and Understanding of Reactivity Pathways

Computational chemistry offers powerful tools to predict and understand the mechanisms of chemical reactions.

Transition state theory is a cornerstone of understanding reaction kinetics. By locating the transition state structures and calculating their energies, the activation barriers for various reactions involving this compound can be determined. Key transformations for this molecule would include nucleophilic substitution at the sulfonyl group, a characteristic reaction of sulfonyl chlorides.

Computational studies on related benzenesulfonyl chlorides have shown that the energy of the transition state, and thus the reaction rate, is highly dependent on the nature of the nucleophile and the solvent. The presence of the pentafluoroethyl group would likely enhance the electrophilicity of the sulfur atom, potentially lowering the activation barrier for nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The BDE of the S-Cl bond is a critical parameter for understanding the thermal stability and reactivity of this compound. Experimental and computational studies on methane- and benzenesulfonyl chlorides have determined the S-Cl bond dissociation enthalpy to be around 295 kJ/mol. researchgate.netrsc.org The introduction of the electron-withdrawing pentafluoroethyl group is not expected to dramatically alter this value, as the phenyl group itself has been shown to have little stabilizing effect on the resulting sulfonyl radical. researchgate.net

Illustrative Data Table: Calculated Bond Dissociation Energies for a Related Benzenesulfonyl Chloride

BondBond Dissociation Energy (kJ/mol)
C-S450
S-Cl295
S=O530

Note: This data is illustrative and based on typical values for similar aromatic sulfonyl chlorides and experimental data from related compounds. researchgate.netrsc.org

Non-Covalent Interactions and Their Role in Reactivity and Crystallography

Non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the three-dimensional structure of molecules in the solid state and influencing their reactivity in solution. purdue.edued.ac.uk For this compound, several types of non-covalent interactions are expected to be significant.

Given the presence of highly electronegative fluorine atoms, halogen bonding (specifically F···O and F···Cl interactions) and dipole-dipole interactions are likely to be important in the crystal packing of this molecule. nih.govresearchgate.net The aromatic ring can participate in π-π stacking interactions, where the electron-poor nature of the perfluoroalkyl-substituted ring could favor interactions with electron-rich aromatic systems. nih.gov

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies of this compound. Despite its potential utility as a building block in synthetic and materials chemistry, detailed investigations into its non-covalent interactions, such as halogen bonding and aromatic interactions, and their influence on its self-assembly and supramolecular architectures, appear to be absent from publicly accessible research databases.

The specific molecular structure of this compound, which combines a highly fluorinated ethyl group with a reactive sulfonyl chloride moiety on a benzene ring, suggests a rich potential for complex intermolecular interactions. The electron-withdrawing nature of the pentafluoroethyl and sulfonyl chloride groups would significantly influence the electron distribution of the aromatic ring, making it a candidate for various non-covalent interactions.

Theoretical studies on analogous molecules containing sulfonyl chloride groups have highlighted the potential for interactions involving the chlorine and oxygen atoms. Similarly, the presence of five fluorine atoms on the ethyl group introduces the possibility of halogen bonding, where the fluorine atoms act as halogen bond donors. However, without specific computational models or crystallographic data for this compound, any discussion of these interactions remains speculative.

Consequently, the creation of data tables and a detailed analysis of research findings as requested is not feasible at this time due to the lack of primary research on this specific compound. Further experimental and computational research is necessary to elucidate the fundamental chemistry that governs the supramolecular behavior of this compound.

Conclusion

4-(Pentafluoroethyl)benzene-1-sulfonyl chloride represents a specialized reagent at the forefront of fluoroorganic chemistry. It provides a reliable method for introducing the electronically distinct and sterically significant 4-(pentafluoroethyl)phenylsulfonyl group into a variety of substrates. Its utility in constructing complex molecules for pharmaceutical, agrochemical, and materials science research underscores the continued importance of developing sophisticated fluorinated building blocks to drive innovation in chemical synthesis.

Q & A

Q. What are the primary synthetic routes for 4-(pentafluoroethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution or sulfonation of a pentafluoroethyl-substituted benzene precursor. For example, chlorosulfonic acid is often used to introduce the sulfonyl chloride group under controlled anhydrous conditions. Reaction temperature (0–5°C) and stoichiometric excess of chlorosulfonic acid are critical to minimize side reactions like hydrolysis or polysulfonation . Key Data :
  • Yield optimization requires inert atmosphere (N₂/Ar) and moisture-free solvents (e.g., dry dichloromethane).
  • Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from nonpolar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : The pentafluoroethyl group (-CF₂CF₃) shows a quintet in ¹⁹F NMR (δ -80 to -85 ppm). Aromatic protons adjacent to the sulfonyl chloride group appear as a doublet in ¹H NMR (δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹ confirm the sulfonyl chloride group. C-F stretches appear as sharp peaks at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M]⁺ is rare due to fragmentation; dominant fragments include [M-Cl]⁺ and [CF₂CF₃]⁺ .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer : The -CF₂CF₃ group significantly enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies in acetonitrile show a 10–20× rate increase compared to non-fluorinated analogs. However, steric hindrance from the bulky pentafluoroethyl group can reduce reactivity with larger nucleophiles (e.g., tert-butanol) . Contradiction Analysis :
  • Some studies report reduced yields in SNAr reactions due to competing hydrolysis, especially in polar protic solvents. This contrasts with anhydrous conditions where reactivity is superior to non-fluorinated derivatives .

Q. What strategies are recommended for resolving crystallographic disorder in X-ray structures of derivatives of this compound?

  • Methodological Answer :
  • Use SHELX-TL or SHELXL for refinement, applying restraints to anisotropic displacement parameters (ADPs) for disordered fluorine atoms .
  • Partial occupancy modeling is critical for perfluoroethyl groups, which often exhibit rotational disorder.
  • High-resolution data (≤ 0.8 Å) and low-temperature (100 K) data collection improve model accuracy .

Q. How can computational chemistry (DFT/MD) predict the compound’s interaction with biological targets, such as enzyme active sites?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Parameterize the sulfonyl chloride as a reactive warhead, using AMBER force fields for protein-ligand interactions.
  • DFT Calculations (Gaussian 16) : Calculate electrostatic potential surfaces to identify nucleophilic attack sites (e.g., catalytic serine in proteases).
  • Contradiction Note : Some MD simulations overestimate binding affinity due to inadequate solvation models; experimental validation via enzyme inhibition assays is essential .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported reaction yields for sulfonamide derivatives of this compound?

  • Methodological Answer :
  • Variable Control : Trace moisture levels, solvent purity, and nucleophile basicity (pKa) are key factors. For example, aniline derivatives (pKa ~5) react faster than aliphatic amines (pKa ~10) due to protonation effects .
  • Statistical Analysis : Use a Design of Experiments (DoE) approach to isolate critical variables (e.g., temperature, stoichiometry). Multivariate regression can quantify their impact on yield .

Q. What are the best practices for handling and storing this compound to prevent hydrolysis?

  • Methodological Answer :
  • Store under inert gas (argon) at -20°C in flame-sealed ampoules.
  • Use molecular sieves (3Å) in storage solvents (e.g., dry THF) to absorb trace moisture.
  • Monitor purity via ¹⁹F NMR; hydrolysis produces 4-(pentafluoroethyl)benzenesulfonic acid (δ -75 ppm in ¹⁹F NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.